1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea is an organic compound that features a urea moiety linked to a 3,5-dimethylphenoxyethyl group and a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea typically involves the reaction of 3,5-dimethylphenol with 2-chloroethyl isocyanate to form the intermediate 2-(3,5-dimethylphenoxy)ethyl isocyanate. This intermediate is then reacted with 4-fluorobenzylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety or the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-bromobenzyl)urea: Similar structure but with a bromine atom instead of a fluorine atom.
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-13-9-14(2)11-17(10-13)23-8-7-20-18(22)21-12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHRDUWCIRQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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